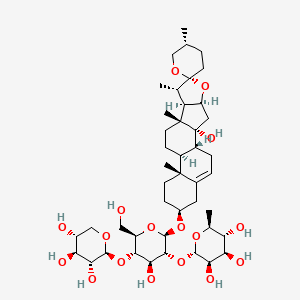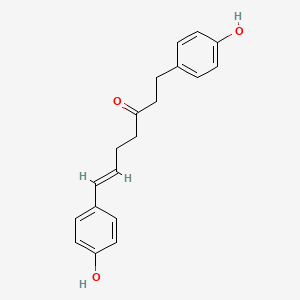
Forsythoside E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Forsythoside E is a phenylethanoid glycoside isolated from the fruits of Forsythia suspensa (Thunb.) Vahl . It is one of the major secondary metabolites in this plant and has been studied for its various biological activities . This compound is known for its anti-inflammatory, antioxidant, and neuroprotective properties .
Scientific Research Applications
Mechanism of Action
Target of Action
Forsythoside E, a phenylethanoid glycoside isolated from the fruits of Forsythia suspensa , primarily targets two types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
This compound interacts with AChE and BChE in a unique manner. It increases the fluorescence intensity of AChE but quenches the fluorescence of BChE . This suggests that this compound may enhance the activity of AChE while inhibiting that of BChE . The compound mainly acts on tyrosine residues of AChE and tryptophan residues of BChE . The complex between this compound and these cholinesterases forms spontaneously at a stoichiometric ratio of 1:1 .
Biochemical Pathways
This compound is known to regulate several signaling pathways. It has been found to regulate the toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), and nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathways . These pathways are involved in inflammation and oxidative stress responses, suggesting that this compound may have anti-inflammatory and antioxidant effects .
Result of Action
The interaction of this compound with AChE and BChE results in the modulation of cholinergic neurotransmission . By enhancing AChE activity and inhibiting BChE activity, this compound could potentially influence cognitive processes such as memory and learning . Additionally, its regulation of inflammatory and oxidative stress pathways suggests potential protective effects against cardiovascular diseases, neurodegenerative disorders, and other conditions associated with inflammation and oxidative damage .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the enhancement effects of this compound on protein fluorescence were found to be significantly greater in ethanol than in other solvents . Furthermore, the presence of metal ions like Fe3+ and Cu2+ increased the effects of this compound on cholinesterases fluorescence . These findings suggest that the physiological environment can impact the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
Forsythoside E interacts with two types of cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . It has been found to increase the fluorescence intensity of AChE but quench the fluorescence of BChE . This compound mainly acts on tyrosine residues of AChE and tryptophan residues of BChE .
Cellular Effects
This compound has been found to have protective effects on cell vitality during H1N1 infection . It also has the ability to regulate the levels of proinflammatory cytokines .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to have large docking scores to the main protease of SARS-CoV-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Forsythoside E can be synthesized through a series of glycosylation reactions. The synthesis involves the use of protected sugar derivatives and phenylethanoid aglycones. The glycosylation reaction is typically carried out in the presence of a glycosyl donor and a glycosyl acceptor under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the fruits of Forsythia suspensa. The extraction process typically uses solvents such as ethanol or methanol, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Forsythoside E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups .
Comparison with Similar Compounds
Properties
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O12/c1-8-13(23)15(25)17(27)20(31-8)30-7-12-14(24)16(26)18(28)19(32-12)29-5-4-9-2-3-10(21)11(22)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3/t8-,12+,13-,14+,15+,16-,17+,18+,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMGUQIHCNDUKU-OJJLXHDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

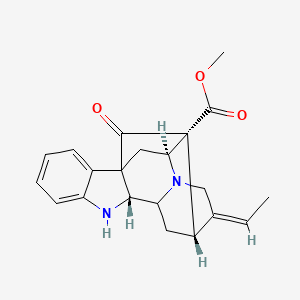
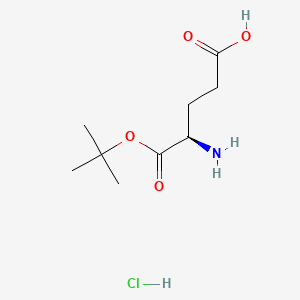
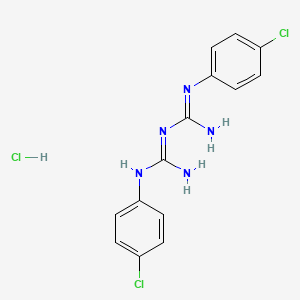
![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)
![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)

